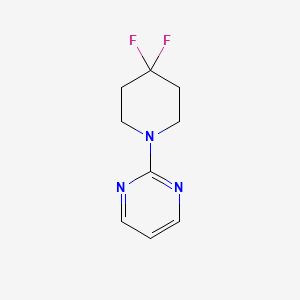

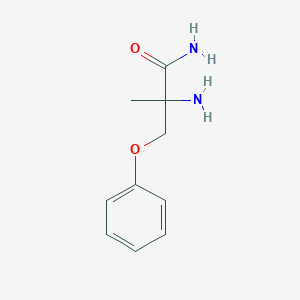

2-Amino-2-methyl-3-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-methyl-3-phenoxypropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a powder at room temperature .

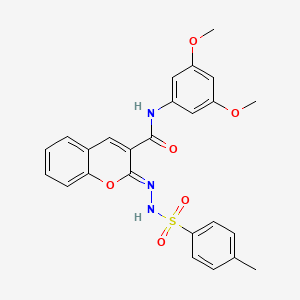

Molecular Structure Analysis

The InChI code for 2-Amino-2-methyl-3-phenoxypropanamide is 1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) .Physical And Chemical Properties Analysis

2-Amino-2-methyl-3-phenoxypropanamide is a powder at room temperature .Applications De Recherche Scientifique

Solubility Enhancement in CO2 Capture Systems

2-Amino-2-methyl-3-phenoxypropanamide: has been investigated for its potential use in carbon dioxide (CO2) capture processes. Researchers have explored its solubility properties in aqueous solutions, particularly in combination with other solvents. Understanding its behavior in CO2 absorption systems can contribute to more efficient and environmentally friendly carbon capture technologies .

Pharmaceutical Research and Drug Design

Given its structural features, this compound may serve as a building block for drug design. Medicinal chemists could explore modifications to its phenoxypropanamide moiety to create novel pharmaceutical agents. Computational studies and in vitro assays could help identify potential drug candidates targeting specific biological pathways .

Agrochemical Applications

Phenoxypropanamide derivatives have been investigated for their herbicidal and fungicidal properties. Researchers might explore the herbicidal potential of 2-Amino-2-methyl-3-phenoxypropanamide against specific weed species or its fungicidal activity against plant pathogens. Field trials and toxicity assessments would be essential for further evaluation .

Polymer Chemistry and Material Science

The amino and phenoxy groups in this compound make it interesting for polymer synthesis. Researchers could incorporate it into polymer chains to modify material properties, such as solubility, mechanical strength, or thermal stability. Potential applications include coatings, adhesives, or drug delivery systems .

Catalysis and Ligand Design

Organic ligands play a crucial role in catalysis. Scientists might explore the coordination chemistry of 2-Amino-2-methyl-3-phenoxypropanamide with transition metals. Its chelating ability could lead to the development of new catalysts for various chemical transformations .

Biological Studies and Enzyme Inhibition

Researchers could investigate the interaction of this compound with enzymes or biological receptors. Its phenoxy group might allow it to bind selectively to specific protein targets. In vitro assays could reveal its potential as an enzyme inhibitor or modulator .

Safety and Hazards

The safety information for 2-Amino-2-methyl-3-phenoxypropanamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin, eyes, or clothing .

Orientations Futures

While specific future directions for 2-Amino-2-methyl-3-phenoxypropanamide are not mentioned in the literature, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that similar compounds could have potential applications in drug development.

Mécanisme D'action

Mode of Action

It is likely that it interacts with its targets in a way that modulates their function, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Amino-2-methyl-3-phenoxypropanamide interacts with its targets and exerts its effects .

Propriétés

IUPAC Name |

2-amino-2-methyl-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRREPKZVUAHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methyl-3-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)

![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)